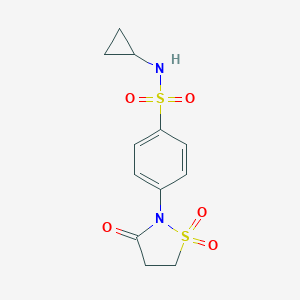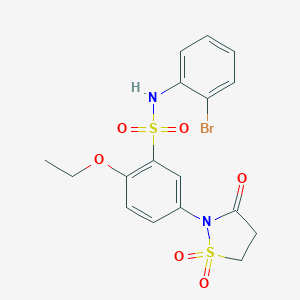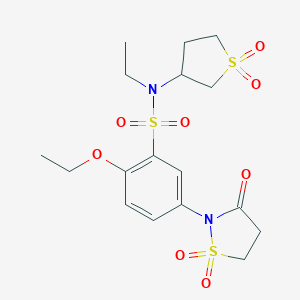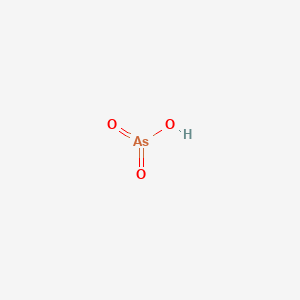![molecular formula C13H19FN2 B241077 [3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
[3-(4-Fluorophenyl)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Fluorophenyl)propyl]piperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic stimulant drug that belongs to the piperazine class. It is a derivative of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD). 4F-MPH has gained popularity among researchers due to its potential as a research chemical.
Mecanismo De Acción
The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in increased alertness, focus, and motivation.
Efectos Bioquímicos Y Fisiológicos
4F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. However, prolonged use of 4F-MPH can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4F-MPH in lab experiments is its potential as a research chemical for investigating the effects of dopamine and norepinephrine on cognitive function. However, its limitations include the potential for abuse and addiction, as well as the lack of long-term safety data.
Direcciones Futuras
Future research on 4F-MPH could investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It could also investigate its effects on mood and motivation, as well as its potential as a cognitive enhancer. Additionally, research could focus on developing safer and more effective derivatives of 4F-MPH for use in scientific research.
Métodos De Síntesis
The synthesis of 4F-MPH involves the reaction of piperazine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
4F-MPH has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its potential as a cognitive enhancer and for its effects on mood and motivation.
Propiedades
Nombre del producto |
[3-(4-Fluorophenyl)propyl]piperazine |
|---|---|
Fórmula molecular |
C13H19FN2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 |
Clave InChI |
NHJVBUCDXYSHFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
SMILES canónico |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)





![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)